2,2',2''-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid
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Overview
Description
2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by ethene and acetic acid groups
Preparation Methods
The synthesis of 2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid typically involves multiple steps. One common method includes the reaction of benzene-1,3,5-triyltris(ethene-2,1-diyl) with benzene-4,1-diyl groups under specific conditions. The reaction is often carried out in anhydrous methanol with the addition of a catalyst such as tin tetrachloride, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethene groups to ethane, altering the compound’s properties.
Scientific Research Applications
2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Mechanism of Action
The mechanism by which 2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds, 2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid stands out due to its unique combination of benzene rings and ethene linkages. Similar compounds include:
1,3,5-Tris(2-thienyl)benzene: Contains thiophene rings instead of benzene, leading to different electronic properties.
4,4’,4’'-((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid: Features ethyne linkages, which alter its reactivity and stability.
This detailed overview highlights the significance and versatility of 2,2’,2’'-((Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(benzene-4,1-diyl))triacetic acid in various scientific domains
Properties
Molecular Formula |
C36H30O6 |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[4-[(E)-2-[3,5-bis[(E)-2-[4-(carboxymethyl)phenyl]ethenyl]phenyl]ethenyl]phenyl]acetic acid |
InChI |
InChI=1S/C36H30O6/c37-34(38)22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(13-4-26)23-35(39)40)21-33(20-31)18-9-27-5-14-30(15-6-27)24-36(41)42/h1-21H,22-24H2,(H,37,38)(H,39,40)(H,41,42)/b16-7+,17-8+,18-9+ |
InChI Key |
PRQKNARLJGWJRQ-HNBPBLOQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)O)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)CC(=O)O)/C=C/C4=CC=C(C=C4)CC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)CC(=O)O)C=CC4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
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